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molecular formula C7H5Br3 B1367477 1,3-Dibromo-2-(bromomethyl)benzene CAS No. 93701-32-7

1,3-Dibromo-2-(bromomethyl)benzene

Cat. No. B1367477
M. Wt: 328.83 g/mol
InChI Key: QFXJJFWSOLXOSE-UHFFFAOYSA-N
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Patent
US08729078B2

Procedure details

To the solution of 1,3-dibromo-2-bromomethylbenzene (71.3 g) in DMF (300 mL) was added sodium acetate (91.7 g) and the resulting mixture was stirred at 105° C. for 6 h. The mixture was cooled and quenched with water (1500 mL) and extracted with ethyl acetate (1000 mL×2). The combined organic layers were washed with water (1000 mL) and brine (1000 mL), dried over anhydrous sodium sulfate and filtered. The residue was purified by silica gel column (200-300 mesh, eluting with petroleum ether/ethyl acetate 30/1) to give acetic acid 2,6-dibromobenzyl ester as a yellow oil (59.42 g, yield 89%). 1H NMR (300 MHz, d6-DMSO) δ 7.57 (d, J=8.0 Hz, 2H), 7.07 (t, J=7.8 Hz, 1H), 5.41 (s, 2H), 2.11 (s, 3H).
Quantity
71.3 g
Type
reactant
Reaction Step One
Quantity
91.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[C:3]=1[CH2:9]Br.[C:11]([O-:14])(=[O:13])[CH3:12].[Na+]>CN(C=O)C>[Br:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Br:1])[C:3]=1[CH2:9][O:14][C:11](=[O:13])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
71.3 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)Br)CBr
Name
Quantity
91.7 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 105° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
quenched with water (1500 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (1000 mL×2)
WASH
Type
WASH
Details
The combined organic layers were washed with water (1000 mL) and brine (1000 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column (200-300 mesh, eluting with petroleum ether/ethyl acetate 30/1)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC1=C(COC(C)=O)C(=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 59.42 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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